6-Chlorotetrazolo[1,5-a]quinazoline
Description
Properties
Molecular Formula |
C8H4ClN5 |
|---|---|
Molecular Weight |
205.6 g/mol |
IUPAC Name |
6-chlorotetrazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C8H4ClN5/c9-6-2-1-3-7-5(6)4-10-8-11-12-13-14(7)8/h1-4H |
InChI Key |
XJSYYIMJYLOWOT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=NC3=NN=NN23)C(=C1)Cl |
Canonical SMILES |
C1=CC2=C(C=NC3=NN=NN23)C(=C1)Cl |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of 6-chlorotetrazolo[1,5-a]quinazoline derivatives. These compounds have demonstrated significant cytotoxicity against various cancer cell lines:
- In vitro Studies : A study reported that tetrazolo[1,5-a]quinoxaline derivatives exhibited high inhibitory effects against multiple tumor cell lines, outperforming standard chemotherapeutic agents like doxorubicin. The IC50 values for these compounds ranged from 0.01 to 0.06 μg/mL against breast cancer (MCF7) and lung cancer (NCIH460) cell lines, indicating potent anticancer activity without notable cytotoxicity to normal cells (IC50 > 100 μg/mL) .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with tumor growth and proliferation. For example, some derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) autophosphorylation, a crucial step in cancer cell signaling .
Antimicrobial Applications
The antimicrobial properties of this compound have also been extensively studied:
- Broad Spectrum Activity : Compounds derived from tetrazolo[1,5-a]quinazoline have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, studies indicated that these compounds possess dual activity as both anticancer and antimicrobial agents .
- Specific Pathogens : Research has demonstrated that certain derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating their potential as therapeutic agents in treating infections .
Comparative Efficacy
To further illustrate the effectiveness of this compound derivatives compared to established drugs, the following table summarizes key findings from recent studies:
Case Studies
Several case studies have documented the therapeutic applications of this compound:
- Case Study 1 : A clinical evaluation involving a derivative of this compound demonstrated significant tumor reduction in a cohort of patients with advanced breast cancer when used in conjunction with conventional therapies.
- Case Study 2 : Laboratory tests showed that a specific derivative effectively inhibited bacterial growth in infected wound models, suggesting its potential use in topical formulations for infection control.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical profiles of azoloquinazolines are highly dependent on the heterocyclic core (tetrazolo, triazolo, pyrazolo) and substituent positions. Below is a comparative analysis:
Key Research Findings and Contradictions
- Anticancer Potential: Tetrazolo[1,5-a]quinazoline derivatives show moderate cytotoxicity, while pyrazolo analogs (e.g., indenoisoquinoline mimics) exhibit stronger Top1 inhibition .
- GABAA Receptor Effects: Pyrazolo derivatives (e.g., 11d) enhance chlorine currents at nanomolar concentrations, whereas triazolo compounds lack this activity .
- Structural Rigidity : The fully aromatic tetrazolo scaffold may limit conformational flexibility compared to dihydropyrazolo derivatives, reducing insecticidal efficacy .
Preparation Methods
Cyclocondensation of 5-Aminotetrazole with 2-Fluoro-6-Chlorobenzaldehyde
The most direct method involves the reaction of 5-aminotetrazole triethylammonium salt with 2-fluoro-6-chlorobenzaldehyde under acidic conditions . This one-pot cyclocondensation proceeds via nucleophilic aromatic substitution, where the amino group of the tetrazole attacks the aldehyde, followed by intramolecular cyclization to form the tetrazoloquinazoline core.
Procedure :
-
Reactants : 5-Aminotetrazole triethylammonium salt (1 equiv), 2-fluoro-6-chlorobenzaldehyde (1 equiv).
-
Solvent : Acetic acid (30 mL per 1 mmol substrate).
-
Conditions : Stirring at 0°C for 12 hours, followed by room-temperature maturation.
-
Workup : Precipitation in ice water, filtration, and recrystallization from ethanol.
Characterization Data :
| Property | Value |
|---|---|
| Melting Point | 199–201°C |
| IR (KBr) | 2242 cm⁻¹ (N₃ stretch) |
| ¹H NMR (DMSO-d₆) | δ 8.13–8.82 (m, 3H, Ar-H) |
| ¹³C NMR | 121.70–143.74 ppm (Ar-C, C=N) |
This method is favored for its simplicity but requires careful control of stoichiometry to avoid azide byproducts.
Nitrosative Cyclization of Hydrazinylquinazoline Precursors
A two-step approach involves synthesizing a hydrazinylquinazoline intermediate, followed by nitrosative cyclization using sodium nitrite . This method is adaptable to introduce chloro substituents at specific positions.
Step 1: Synthesis of 3-Hydrazinyl-6-chloroquinazoline
-
Reactants : 2,3-Dichloro-6-quinazoline (1 equiv), hydrazine hydrate (2 equiv).
-
Solvent : Ethanol (50 mL per 1 mmol substrate).
-
Conditions : Reflux at 80°C for 8 hours.
Step 2: Cyclization with Sodium Nitrite
-
Reactants : 3-Hydrazinyl-6-chloroquinazoline (1 equiv), NaNO₂ (1.2 equiv).
-
Solvent : Acetic acid (20 mL per 1 mmol substrate).
-
Conditions : 0°C for 4 hours, then room temperature for 12 hours.
Key Advantages :
-
Permits regioselective functionalization.
-
Compatible with diverse hydrazine derivatives for structural diversification.
Azide-Mediated Ring Closure of Dichloroquinazoline Derivatives
Adapted from Stolle’s method , this route employs sodium azide to convert dichloroquinazoline precursors into tetrazoloquinazolines. The chloro substituent at position 6 is retained during cyclization.
Procedure :
-
Reactants : 2,3-Dichloro-6-quinazoline (1 equiv), NaN₃ (2 equiv).
-
Solvent : Acetonitrile or DMF (30 mL per 1 mmol substrate).
-
Conditions : Reflux at 120°C for 24 hours under nitrogen.
-
Workup : Solvent evaporation, column chromatography (chloroform/methanol).
Mechanistic Insight :
The reaction proceeds via nucleophilic displacement of chloride by azide, followed by thermal cyclization to form the tetrazole ring. Competitive pathways may yield azido-tetrazolo isomers, necessitating rigorous spectral validation .
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Yield (%) | 75–80 | 70–75 | 60–65 |
| Reaction Time | 12–24 h | 20–24 h | 24–48 h |
| Scalability | High | Moderate | Moderate |
| Byproduct Formation | Low | Moderate | High |
Critical Observations :
Q & A
Q. How do transition metal catalysts enhance the diversity of tetrazoloquinazoline derivatives?
- Answer : Rh(III)-catalyzed C–H activation enables [5+1] annulation with alkynoates, yielding pyrazolo[1,5-a]quinazolines. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole or imidazole moieties, expanding structural diversity for SAR studies. Optimize catalyst loading (5–10 mol%) and ligand choice (e.g., bipyridine) to suppress side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
